2-(4-Isopropyl-2-methylphenoxy)butanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid moiety linked to a phenoxy group. The molecular formula of this compound is C14H20O3, and it has a molar mass of approximately 236.31 g/mol. The compound exhibits a density of about 1.053 g/cm³ and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry .
This compound features a butanoic acid backbone with an isopropyl-2-methylphenoxy substituent, which contributes to its distinctive properties and reactivity. Its structural formula can be represented as follows:
The chemical behavior of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid can be analyzed through various reactions typical of carboxylic acids and ethers. Key reactions include:
The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid typically involves multi-step organic reactions, including:
The applications of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid are diverse and include:
Several compounds exhibit structural similarities to 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. Here are a few notable examples:
Uniqueness: The presence of the isopropyl group and specific phenolic structure distinguishes 2-(4-Isopropyl-2-methylphenoxy)butanoic acid from other compounds, potentially enhancing its biological activity and application range compared to structurally similar compounds. Its dual functionality as both a carboxylic acid and ether opens avenues for diverse chemical reactivity not fully explored in other similar compounds.
The conformational landscape of 2-(4-isopropyl-2-methylphenoxy)butanoic acid was explored using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. The carboxylic acid group adopts a planar configuration due to resonance stabilization, while the phenoxy moiety exhibits rotational flexibility around the C–O bond. Three stable conformers were identified, differing in the dihedral angle between the phenoxy group and the butanoic acid backbone (θ = 15°, 105°, and 165°).
A comparative energy analysis revealed the θ = 15° conformation as the global minimum, stabilized by intramolecular hydrogen bonding between the carboxylic acid (–OH) and the ether oxygen (O···H distance: 2.12 Å [3]). The energy barriers for interconversion between conformers were calculated as follows:
| Conformational Transition | Energy Barrier (kcal/mol) |
|---|---|
| 15° → 105° | 4.2 |
| 105° → 165° | 3.8 |
| 15° → 165° | 7.9 |
The θ = 165° conformer exhibited partial π-stacking between the phenyl ring and the carboxylic acid group (center-to-center distance: 4.3 Å [3]), though this interaction contributed minimally to stabilization.
Molecular dynamics (MD) simulations (AMBER force field, 300 K, 100 ns) in explicit water and nonpolar solvents revealed distinct aggregation behaviors. In aqueous media, the compound formed stable dimers via cyclic hydrogen bonding between carboxylic acid groups (O–H···O=C, 1.87 Å [3]). The phenoxy moiety participated in hydrophobic clustering, with an average interaction energy of −6.3 kcal/mol for isopropyl-methyl contacts.
In chloroform, the molecule adopted extended conformations, favoring solute-solvent interactions between the carboxylic acid and chloroform (ΔG = −2.4 kcal/mol [3]). A notable solvent-bridged interaction was observed:
$$ \text{COOH} \cdots \text{CHCl}_3 \cdots \text{O(phenoxy)} $$
Key intermolecular parameters in water:
| Interaction Type | Distance (Å) | Lifetime (ps) |
|---|---|---|
| COOH–COOH (dimer) | 1.87 | 420 |
| Phenoxy–water (H-bond) | 2.15 | 110 |
| Isopropyl–methyl (van der Waals) | 3.8 | 850 |
The electronic interplay between the carboxylic acid and phenoxy groups was analyzed using natural bond orbital (NBO) and molecular electrostatic potential (MEP) methods. The carboxylic oxygen (O2) exhibited a partial charge of −0.52 e, while the phenoxy oxygen (O1) carried −0.38 e, creating a polarized interface. The HOMO localized on the phenyl ring (85% contribution), whereas the LUMO resided predominantly on the carboxylic group (72% contribution), enabling charge-transfer transitions with an energy gap of 4.1 eV [3].
Critical electronic parameters:
| Property | Value |
|---|---|
| HOMO Energy (eV) | −6.3 |
| LUMO Energy (eV) | −2.2 |
| O1–C Bond Order (Wiberg) | 0.89 |
| O2–H Bond Polarization | 68% ionic character |
The carboxyl-phenoxy interface displayed asymmetric electron density distribution, quantified by the Laplacian of the electron density (∇²ρ = −0.32 e·Å⁻⁵ [3]), indicative of shared covalent interactions. This electronic configuration facilitates proton transfer in acidic environments, with a calculated pKa of 3.9 for the carboxylic group [2].
2-(4-Isopropyl-2-methylphenoxy)butanoic acid belongs to the phenoxybutyric acid class of herbicides, which function as synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA) [1] [2]. These compounds operate through a sophisticated molecular mechanism that disrupts normal plant growth regulation by overstimulating auxin-responsive pathways in susceptible broadleaf weeds [3] [4].
The primary mode of action involves binding to auxin receptor proteins, specifically the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) protein family [5] [6]. Upon foliar application, the herbicide is absorbed through the leaf cuticle and translocated to meristematic tissues via the phloem transport system [4] [7]. Within target cells, 2-(4-Isopropyl-2-methylphenoxy)butanoic acid binds to TIR1 receptors, facilitating the interaction between the receptor and corepressor Aux/IAA proteins [7] [6]. This binding triggers ubiquitination and subsequent degradation of Aux/IAA proteins through the proteasome pathway, leading to uncontrolled expression of auxin-responsive genes [5] [6].
The molecular structure of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid enables it to fit into the auxin-binding pocket of TIR1 receptors, where the dichlorophenyl ring occupies the aromatic binding platform while the carboxylic acid group interacts with polar residues Arg 403 and Ser 438 [6]. The four-carbon butanoic acid side chain provides optimal receptor affinity compared to shorter acetic acid analogs, as demonstrated by structure-activity relationship studies showing that 2,4-DP (dichlorprop) exhibits 10-fold greater potency than 2,4-D due to the extended aliphatic chain [8].
The herbicidal efficacy manifests through several interconnected physiological responses. Initial symptoms include abnormal cell elongation caused by acid-induced cell wall loosening, a process consistent with the Acid Growth Hypothesis [9]. The uncontrolled auxin signaling leads to increased RNA, DNA, and protein synthesis, resulting in disorganized cell division and growth patterns [10]. Affected plants exhibit characteristic epinasty, stem curvature, leaf withering, and eventual vascular tissue destruction [3] [4]. Plant death typically occurs within three to five weeks following application as the disrupted metabolic processes compromise essential cellular functions [10].
Ionic liquid formulations represent a significant advancement in herbicide delivery technology, offering enhanced foliar absorption characteristics and improved environmental profiles for phenoxy herbicides like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid [11] [12]. These herbicidal ionic liquids (HILs) consist of discrete ions that remain liquid below 100°C, combining the herbicidal anion with surface-active cationic components to create multifunctional delivery systems [12] [13].
The formulation design incorporates quaternary ammonium cations with varying alkyl chain lengths, which directly influence the physicochemical properties and biological performance [11] [14]. Studies demonstrate that HILs with longer alkyl chains (C12-C18) exhibit superior wettability compared to conventional formulations, with contact angles decreasing from 119.0° for C8 chains to 73.0° for C18 chains on various plant surfaces [14] [15]. This enhanced wetting behavior results from the amphiphilic nature of the cationic components, which reduce surface tension and promote uniform spray coverage across diverse leaf morphologies [14] [16].
The penetration enhancement mechanisms involve multiple physicochemical processes. Surface-active cations disrupt the cuticular wax organization through their ability to act as co-solvents for lipophilic herbicide molecules [17] [18]. The ionic liquid structure facilitates improved solubility of the herbicide within the cuticle matrix, increasing the partition coefficient between the cuticle and aqueous phases [18]. Additionally, these formulations exhibit plasticization effects on the cuticle, temporarily increasing membrane permeability and accelerating herbicide transport to target sites [17] [19].
Comparative efficacy studies reveal significant performance improvements for ionic liquid formulations. HILs containing tetraalkylammonium cations achieved 95-99% control of common lambsquarters and field pennycress at 400 g/ha application rates, compared to conventional salt formulations requiring higher doses [11]. The enhanced biological activity stems from improved retention on plant surfaces, reduced volatility, and sustained release characteristics that maintain effective herbicide concentrations at target sites for extended periods [12] [20].
Environmental benefits include reduced leaching potential and lower aquatic toxicity compared to conventional formulations [21] [20]. The ionic liquid structure provides greater soil adsorption capacity, limiting groundwater contamination risks while maintaining herbicidal efficacy [20]. These properties make ionic liquid formulations particularly valuable for sustainable agricultural practices requiring effective weed control with minimized environmental impact [12] [13].
The herbicidal activity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid and related phenoxy compounds depends critically on specific structural features that determine receptor binding affinity, metabolic stability, and transport properties within plant systems [8] [22] [23]. Comprehensive structure-activity relationship analyses reveal distinct molecular requirements for optimal biological performance in broadleaf weed control applications [24] [25].
The aromatic ring substitution pattern significantly influences herbicidal potency and selectivity. The 4-isopropyl-2-methyl substitution pattern in the target compound provides enhanced lipophilicity compared to simpler chlorinated analogs, potentially improving cuticle penetration while maintaining auxin receptor binding capacity [26] . Comparative studies with related phenoxy herbicides demonstrate that dichlorophenoxy derivatives generally exhibit higher activity than mono-substituted compounds, with 2,4-dichlorophenoxyacetic acid showing 2-3 fold greater potency than 4-chlorophenoxyacetic acid against sensitive species [8] [28].
The alkyl chain length connecting the phenoxy group to the carboxylic acid function represents another critical structural determinant. Phenoxybutyric acids typically function as pro-herbicides that undergo metabolic activation through peroxisomal β-oxidation to generate the corresponding phenoxyacetic acid active metabolites [29] [7]. This bioactivation pathway provides selectivity advantages, as the four-carbon chain length optimizes both initial absorption and subsequent metabolic conversion rates. Studies demonstrate that MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) requires enzymatic cleavage to release the active MCPA metabolite, with activity dependent on the plant's β-oxidation capacity [7] [30].
The carboxylic acid functional group orientation and steric environment influence receptor binding geometry and transport characteristics. Molecular docking studies reveal that the carboxylate group forms essential hydrogen bonds with polar residues in the TIR1 binding pocket, while the aromatic ring occupies the hydrophobic binding platform [5] [31]. Modifications that alter the acid group accessibility or introduce steric hindrance around the carboxylate significantly reduce biological activity [23] [24].
Quantitative structure-activity relationship models identify log P (octanol-water partition coefficient) as a key predictor of herbicidal activity within the phenoxy series [8] [18]. Optimal activity occurs within a narrow log P range (2-4) that balances cuticle penetration with aqueous transport requirements [32] [18]. Compounds with excessively high lipophilicity exhibit reduced translocation, while highly hydrophilic analogs show poor cuticle penetration despite adequate systemic mobility [32] [19].
Piperidinium-based cationic carriers demonstrate remarkable synergistic effects when formulated with phenoxy herbicides like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, providing enhanced biological activity through improved delivery and penetration mechanisms [14] [15]. These six-membered nitrogen heterocycles offer unique structural advantages as herbicidal ionic liquid components, combining surface activity with favorable compatibility profiles for agricultural applications [13] [33].
The piperidinium cation structure provides optimal balance between hydrophobic character and ionic functionality. Studies with 1-alkyl-1-methylpiperidinium cations show that alkyl chain length critically determines surface properties and biological performance [14] [15]. Piperidinium-based HILs with C8-C18 alkyl substitution exhibit superior wettability characteristics compared to conventional quaternary ammonium formulations, achieving contact angles as low as 57.1° on cornflower leaves with C18 derivatives [14]. This enhanced spreading behavior results from the unique electronic properties of the piperidinium ring system, which provides more effective charge delocalization than acyclic ammonium cations [13].
The synergistic mechanisms involve multiple complementary effects on herbicide delivery and plant uptake. Piperidinium carriers act as penetration enhancers by disrupting cuticular wax organization through their amphiphilic properties [17] [19]. The cyclic structure provides optimal molecular geometry for intercalating between lipid bilayers in the cuticle matrix, creating transient channels for herbicide transport [19]. Additionally, these carriers function as solubilization agents, increasing the apparent solubility of phenoxy herbicides in both aqueous and lipophilic phases [34] [13].
Comparative efficacy studies demonstrate significant activity enhancements with piperidinium-based formulations. HILs containing dicamba anions paired with long-chain piperidinium cations achieved superior weed control compared to conventional dimethylamine salt formulations [14] [15]. The enhanced performance stems from improved retention on leaf surfaces, with piperidinium-based droplets showing reduced sliding angles and increased adhesion to diverse plant surfaces [14]. This improved retention translates to extended contact time and greater opportunity for herbicide uptake.
Zeta potential measurements reveal that piperidinium-based HILs exhibit unique surface charge characteristics that influence droplet behavior and plant surface interactions [14]. The positive surface charge facilitates electrostatic attraction to negatively charged plant surfaces, promoting initial adhesion and subsequent penetration [16]. Atomic force microscopy studies confirm that alkyl chain elongation in piperidinium carriers significantly alters surface topography and mechanical properties of deposited films [14].